(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H17F4N7O and its molecular weight is 471.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antagonist Activity in Medical Chemistry
A study by Watanabe et al. (1992) explored derivatives similar to the mentioned compound for their antagonist activities against 5-HT2 and alpha 1 receptors. One of the derivatives showed potent 5-HT2 antagonist activity and did not exhibit alpha 1 antagonist activity in vivo (Watanabe et al., 1992).
Synthesis and Profiling in Preclinical Studies
Chrovian et al. (2018) developed a novel method to synthesize similar compounds, leading to the discovery of a clinical candidate for mood disorders, demonstrating the therapeutic potential of these compounds in preclinical models (Chrovian et al., 2018).
Antibacterial Activity
Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine, which exhibited significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj et al., 2018).
Antimicrobial Activities and SAR
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, which displayed good or moderate antimicrobial activities. These studies help in understanding the structure-activity relationship of these compounds (Bektaş et al., 2007).
Antitumor and Antimicrobial Activity
Farag and Fahim (2019) explored the synthesis of pyrazole and pyrimidine derivatives, which showed excellent in vitro antitumor activity against certain cell lines, along with high antimicrobial and antioxidant activities (Farag & Fahim, 2019).
Non-Opiate Analgesic Agents
Viaud et al. (1995) developed compounds with similar structural characteristics, showing significant analgesic activity and potential as non-opiate analgesic agents (Viaud et al., 1995).
Antihypertensive Agents
Bayomi et al. (1999) prepared a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, with some compounds showing promising antihypertensive activity, demonstrating the potential of these compounds in cardiovascular therapeutics (Bayomi et al., 1999).
Antimicrobial Activity of Naphthyridine Derivatives
Liuzhou et al. (2015) synthesized novel fluoroquinolones with triazole-fused structures, showing excellent antibacterial activity against resistant strains, suggesting their use in anti-infective therapies (Liuzhou et al., 2015).
Anticonvulsant Agents
Malik and Khan (2014) synthesized novel compounds for their anticonvulsant activities, indicating their potential use in treating seizure disorders (Malik & Khan, 2014).
Anticancer Agents with Unique Mechanisms
Zhang et al. (2007) described the synthesis of triazolopyrimidines as anticancer agents with a unique mechanism of tubulin inhibition, highlighting their potential in cancer therapy (Zhang et al., 2007).
特性
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N7O/c23-16-2-1-3-17(12-16)33-20-18(29-30-33)19(27-13-28-20)31-8-10-32(11-9-31)21(34)14-4-6-15(7-5-14)22(24,25)26/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDGQUMDCRPWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。